

Spectroscopic Profile of Diisopropyl Carbonate: A Technical Guide

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Compound of Interest

Compound Name: *Diisopropyl carbonate*

Cat. No.: *B044100*

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **diisopropyl carbonate** (DIPC), a versatile organic compound utilized in various chemical syntheses. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of DIPC, supported by detailed experimental protocols and visual representations to facilitate a deeper understanding of its molecular structure and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of **diisopropyl carbonate** is characterized by two distinct signals corresponding to the methine and methyl protons of the isopropyl groups.

| Proton Assignment | Chemical Shift (δ) in ppm (Predicted) | Multiplicity | Coupling Constant (J) in Hz (Predicted) |
|------------------------------------|--|--------------|---|
| -CH(CH ₃) ₂ | 4.8 - 4.9 | Septet | ~6.3 |
| -CH(CH ₃) ₂ | 1.2 - 1.3 | Doublet | ~6.3 |

¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum of **diisopropyl carbonate** displays three signals, corresponding to the carbonyl carbon, the methine carbon, and the methyl carbons of the isopropyl groups.

| Carbon Assignment | Chemical Shift (δ) in ppm (Predicted) |
|------------------------------------|--|
| C=O (Carbonyl) | 154 - 155 |
| -CH(CH ₃) ₂ | 71 - 72 |
| -CH(CH ₃) ₂ | 21 - 22 |

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

- A sample of **diisopropyl carbonate** (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.[\[1\]](#)
- The sample is gently agitated to ensure complete dissolution. The solution should be clear and free of any particulate matter.
- A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition:

- The NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- The instrument is locked onto the deuterium signal of the solvent to stabilize the magnetic field.
- The magnetic field is shimmed to achieve optimal homogeneity and resolution.

- For ^1H NMR, a standard single-pulse experiment is performed. Key acquisition parameters include a spectral width of approximately 15 ppm, a pulse width corresponding to a 30-45° flip angle, and a relaxation delay of 1-2 seconds.
- For ^{13}C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum to single peaks for each unique carbon environment. A wider spectral width (e.g., 0-220 ppm) is employed.[2]
- The free induction decay (FID) is collected and Fourier transformed to generate the frequency-domain spectrum.
- The resulting spectrum is phase-corrected and baseline-corrected. The chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectroscopic Data

The IR spectrum of **diisopropyl carbonate** is dominated by a strong absorption band corresponding to the C=O stretching vibration of the carbonate group.

| Vibrational Mode | Absorption Frequency (cm^{-1}) (Typical) | Intensity |
|-------------------------|--|-----------|
| C-H stretch (alkane) | 2980 - 2850 | Strong |
| C=O stretch (carbonate) | 1740 - 1725 | Strong |
| C-O stretch | 1260 - 1240 | Strong |

Experimental Protocol for FT-IR Spectroscopy

Sample Preparation (Neat Liquid):

- A single drop of neat **diisopropyl carbonate** is placed onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[3][4]

- A second salt plate is carefully placed on top to create a thin liquid film between the two plates.[3][4]

Instrumentation and Data Acquisition:

- The prepared salt plates are mounted in the sample holder of a Fourier-transform infrared (FT-IR) spectrometer.
- A background spectrum of the empty salt plates is recorded to subtract any atmospheric and instrumental interferences.
- The sample spectrum is then recorded, typically over a range of 4000 to 400 cm^{-1} .
- Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
- The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).[5]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and fragmentation pattern of a compound.

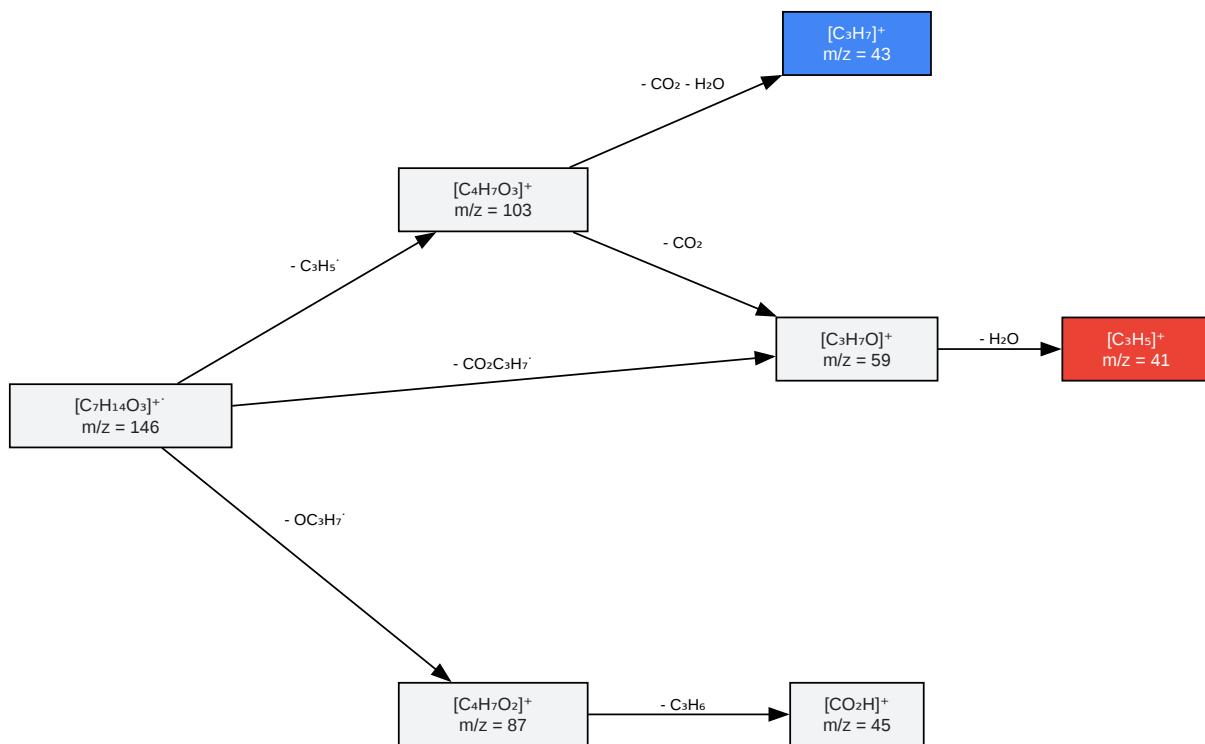
Mass Spectrometry Data

The electron ionization (EI) mass spectrum of **diisopropyl carbonate** shows a molecular ion peak and several characteristic fragment ions. The most abundant fragments are observed at m/z 43, 45, and 41.[6]

| m/z | Relative Intensity (Abundance) | Proposed Fragment Ion |
|-----|-----------------------------------|---|
| 146 | Low | $[\text{C}_7\text{H}_{14}\text{O}_3]^+$ (Molecular Ion) |
| 103 | Moderate | $[\text{M} - \text{C}_3\text{H}_5]^+$ |
| 87 | Moderate | $[\text{M} - \text{C}_3\text{H}_7\text{O}]^+$ |
| 59 | Moderate | $[\text{C}_3\text{H}_7\text{O}]^+$ |
| 45 | High | $[\text{CO}_2\text{H}]^+$ |
| 43 | Base Peak | $[\text{C}_3\text{H}_7]^+$ |
| 41 | High | $[\text{C}_3\text{H}_5]^+$ |

Mass Spectrometry Fragmentation Pathway

The fragmentation of the **diisopropyl carbonate** molecular ion in an EI mass spectrometer can be rationalized through a series of cleavage reactions. The following diagram illustrates a plausible fragmentation pathway.

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Caption: Proposed mass spectrometry fragmentation pathway of **diisopropyl carbonate**.

Experimental Protocol for GC-MS

Sample Preparation:

- A dilute solution of **diisopropyl carbonate** is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 100-1000 μ g/mL.

Instrumentation and Data Acquisition:

- The analysis is performed on a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

- A small volume of the sample solution (typically 1 μ L) is injected into the GC inlet, which is heated to ensure rapid vaporization.
- The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a 30 m non-polar column) housed in a temperature-programmable oven.
- The oven temperature is ramped to separate the components of the sample based on their boiling points and interactions with the column's stationary phase. A typical temperature program might start at 50°C and ramp to 250°C.
- As **diisopropyl carbonate** elutes from the GC column, it enters the MS ion source.
- In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their m/z ratio.
- The detector records the abundance of each ion, generating a mass spectrum. The data is processed by a computer to identify the compound by comparing its mass spectrum to a library of known spectra (e.g., the NIST library).[6]

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